2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring and a nitrophenyl group, which are linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(naphthalen-1-yl)acetohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
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Preparation of 2-(naphthalen-1-yl)acetohydrazide
Starting materials: Naphthalene-1-carboxylic acid, hydrazine hydrate.
Reaction conditions: The carboxylic acid is first converted to its corresponding acyl chloride using thionyl chloride. This is then reacted with hydrazine hydrate to form 2-(naphthalen-1-yl)acetohydrazide.
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Condensation with 3-nitrobenzaldehyde
Starting materials: 2-(naphthalen-1-yl)acetohydrazide, 3-nitrobenzaldehyde.
Reaction conditions: The two compounds are mixed in ethanol and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl group and the hydrazide moiety can interact with biological targets, leading to various biological effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The hydrazide group is known to form stable complexes with metal ions, which can be used in the design of metal-based drugs. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features allow for the development of materials with specific properties, such as fluorescence and color stability.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets through its functional groups. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)acetohydrazide: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Lacks the naphthalene ring, which reduces its potential for π-π interactions.
Naphthalene-1-carboxylic acid hydrazide: Similar structure but lacks the acetyl group, affecting its reactivity and biological activity.
Uniqueness
2-(naphthalen-1-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the naphthalene ring and the nitrophenyl group. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H15N3O3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-16-8-4-7-15-6-1-2-10-18(15)16)21-20-13-14-5-3-9-17(11-14)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+ |
InChI Key |
IKNXAUNSDDFPJB-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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